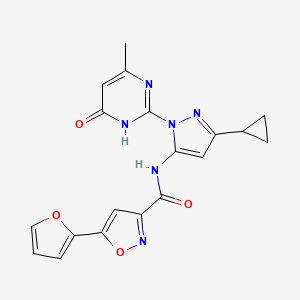

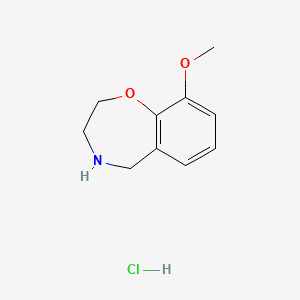

![molecular formula C19H21N5O B2864777 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide CAS No. 894068-52-1](/img/structure/B2864777.png)

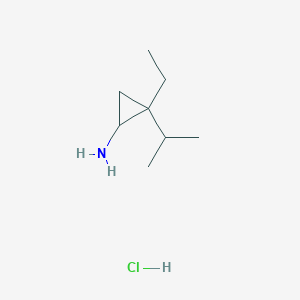

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . For instance, a mixture of certain compounds in DMF containing a few drops of concentrated HCl can be irradiated by microwave at 400 Watt in a closed Teflon vessel until all the starting material is consumed .Molecular Structure Analysis

The molecular structure of this compound is quite complex. It has a molecular formula of CHNOS, an average mass of 303.340 Da, and a monoisotopic mass of 303.079010 Da .Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex. For instance, reaction with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, can afford a low yield of a certain product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 200°C and a density of 1.28±0.1 g/cm3 . It is soluble in DMSO and ethanol .科学的研究の応用

Synthesis and Antimicrobial Evaluation

Studies have developed new thienopyrimidine derivatives and [1,2,4]triazolo[4,3-c]thieno-[3,2-e]pyrimidine derivatives through a series of chemical reactions, showcasing pronounced antimicrobial activity. This research opens up pathways for creating novel compounds with potential application in combating microbial infections (Bhuiyan et al., 2006).

Antitumor and Antimicrobial Activities

The development of N-arylpyrazole-containing enaminones as key intermediates for synthesizing substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and [1,2,4]triazolo[4,3-a]pyrimidines demonstrates a method for producing compounds with screened cytotoxic effects against human cell lines and antimicrobial activity. This research highlights the therapeutic potential of these compounds in cancer treatment and microbial infection control (Riyadh, 2011).

Anti-Asthmatic Activities

The synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and their evaluation for the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs indicates significant value in treating asthma and other respiratory diseases. This work underlines the therapeutic importance of these compounds in respiratory medicine (Kuwahara et al., 1997).

Antiproliferative Activity

The preparation of a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and their evaluation for antiproliferative activity against endothelial and tumor cells showcases the potential of these compounds in developing new cancer therapies. This emphasizes the role of such compounds in inhibiting the proliferation of cancer cells (Ilić et al., 2011).

Cardiovascular Agents

Research on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems for their coronary vasodilating and antihypertensive activities reveals promising compounds for cardiovascular disease treatment. The identification of potent cardiovascular agents from this class of compounds highlights their importance in medical research and drug development (Sato et al., 1980).

将来の方向性

The future directions in the research and development of this compound could involve further exploration of its diverse pharmacological activities and potential applications in drug design, discovery, and development . It could also involve the development of new synthetic approaches and the study of its antimicrobial, antioxidant, and antiviral potential .

作用機序

Target of Action

The primary targets of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide are Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division, making them potential targets for antimicrobial agents.

Mode of Action

It is believed to interact with its targets, the zipa proteins, leading to inhibition of bacterial cell division . This interaction could potentially disrupt the normal functioning of the bacteria, leading to its death or growth inhibition.

Biochemical Pathways

bacterial cell division pathway . By inhibiting the function of ZipA proteins, it could disrupt the formation of the bacterial cell wall, which is a critical step in bacterial cell division .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability of the compound. Further experimental studies would be required to confirm these properties for N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide.

Result of Action

The result of the compound’s action is the potential inhibition of bacterial growth or death of the bacteria. By interacting with the ZipA proteins, it disrupts the normal cell division process, which could lead to the death of the bacteria or inhibition of its growth .

Action Environment

Factors such as temperature, ph, and presence of other compounds could potentially affect its action

特性

IUPAC Name |

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-13-21-22-18-12-11-17(23-24(13)18)14-7-9-16(10-8-14)20-19(25)15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXHWANCSPKWSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

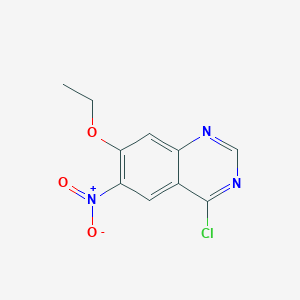

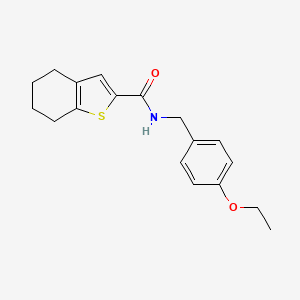

![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2864697.png)

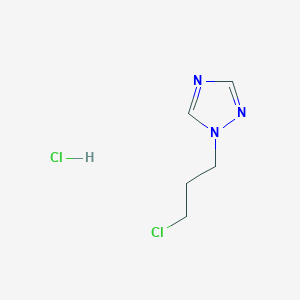

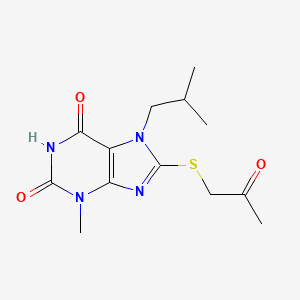

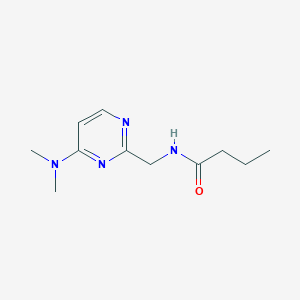

![N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2864706.png)

![1-(4-Methylsulfanylphenyl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2864708.png)

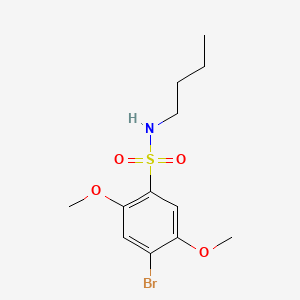

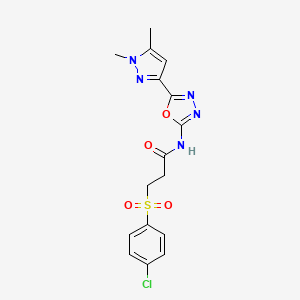

![2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864712.png)